![molecular formula C10H12N2O B2419560 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1267666-28-3](/img/structure/B2419560.png)
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often appear in the structure of compounds that exhibit various biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 2-oxo-1,2-dihydropyridine-3,4-dicarbonitriles have been synthesized and their antiproliferative activity has been studied .Molecular Structure Analysis
The InChI code for a similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, is 1S/C10H14N2O3/c1-10 (2,3)15-9 (14)12-7-5-4-6-11-8 (7)13/h4-6H,1-3H3, (H,11,13) (H,12,14) . This can give you an idea of the molecular structure.Physical And Chemical Properties Analysis
A similar compound, tert-butyl 2-oxo-1,2-dihydro-3-pyridinylcarbamate, has a molecular weight of 210.23 and is a solid at room temperature .Scientific Research Applications
Antiproliferative Activity:
This compound has been investigated for its antiproliferative properties. Substituents at the 5- and 6-positions of the pyridine ring significantly influence its activity. Notably, 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile and 2-oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile exhibit growth inhibition against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer .
Biological Activities:
The dicyanopyridine fragment present in related compounds plays a crucial role in various biological activities. These derivatives have been explored as:
- Prion Disease Therapeutics : Some dicyanopyridine derivatives act as potential therapeutics for prion diseases .
- Adenosine A2B Receptor Agonists : Certain derivatives function as agonists for the adenosine A2B receptor .
- Antibacterial Agents : Dicyanopyridines have demonstrated antibacterial properties .
- Cardiac Disease Treatment : These compounds may be useful in treating and preventing cardiac diseases .
- Hepatitis B Virus Treatment : Some derivatives show promise in combating hepatitis B virus .
- Sarcopenia Treatment : Age-related diseases like sarcopenia could potentially benefit from these compounds .
In Vivo Antitumor Activity:
Studies on mice revealed that dicyanopyridine derivatives extended lifespan by 25% to 69% compared to a control group. These compounds were particularly effective against liver carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines .
Pim-1 Protooncogene Inhibition:
The presence of a pyridine 2-oxo group, combined with a carbonitrile moiety, enables cyanopyridines to act as inhibitors of the Pim-1 protooncogene. This kinase plays a decisive role in oncogenesis .
Synthesis Route:
The compound 1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is prepared via reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit various biological activities, acting as therapeutics for prion diseases , adenosine A2B receptor agonists , and antibacterial agents . They can also be used to treat and prevent cardiac diseases and hepatitis B virus , and even to treat age-related diseases such as sarcopenia .
Mode of Action
It’s known that the presence of a pyridine 2-oxo group in combination with a carbonitrile moiety enables similar compounds to be used as pim-1 protooncogene inhibitors . Protooncogenes code for serine/threonine kinase, which plays a decisive role in oncogenesis .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of various cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” and similar compounds have been found to exhibit antiproliferative activity, inhibiting the growth of various cancer cell lines . These include leukemia (with a tendency to a greater degree for K-562 and SR), brain cancer (with a tendency to a greater degree for SNB-75), prostate cancer (with a tendency to a greater degree of PC-3), and breast cancer cell lines (with a tendency to a greater degree for MCF-7) .
properties
IUPAC Name |
1-tert-butyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)12-6-4-5-8(7-11)9(12)13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUSUIWLXDGBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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